molecular formula C11H12ClN B1466348 3-(2-Chlorophenyl)-2,2-dimethylpropanenitrile CAS No. 1266748-74-6

3-(2-Chlorophenyl)-2,2-dimethylpropanenitrile

Cat. No. B1466348
CAS RN: 1266748-74-6
M. Wt: 193.67 g/mol
InChI Key: VIUWFGBZUGWGGU-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2,2-dimethylpropanenitrile, also known as 2-chloro-3-phenyl-2,2-dimethylpropionitrile or 2-chloro-3-phenyl-2,2-dimethylacrylonitrile (2-CPDMPA), is an organic compound that belongs to the class of nitriles. It is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals. 2-CPDMPA is a versatile starting material for the synthesis of a wide range of compounds, including amides, esters, and thioesters. It is also used in the synthesis of cyclic carbonates, which are important building blocks for the synthesis of polymers and other materials.

Scientific Research Applications

1. Cancer Research and Treatment

A study conducted by Aboelmagd et al. (2021) explored the synthesis and anti-tumor activities of novel metal complexes derived from derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. These compounds demonstrated inhibitory actions on human colorectal carcinoma cells (HCT-116) while not affecting normal cells (HEK-293). This research suggests potential applications in cancer treatment.

2. Catalytic Conversions and Chemical Reactions

Research by Bonarowska et al. (1999) focused on the catalytic conversions of 2,2-dimethylpropane and dichloromethane using chlorine-free Pd–Re/Al2O3 catalysts. This study contributes to understanding the reactions and interactions in catalytic processes involving compounds like 3-(2-Chlorophenyl)-2,2-dimethylpropanenitrile.

3. Environmental Chemistry and Toxicology

A study on the toxicity and anaerobic biodegradability of substituted phenols, including 2-chlorophenol, was conducted by O'Connor and Young (1989). This research is crucial for understanding the environmental impact and degradation pathways of chlorinated phenols and related compounds.

4. Chemical Structure and Molecular Interactions

Investigations into the molecular structure and interactions of related compounds were carried out in a study by Mohamed et al. (2017). Understanding the structural properties of such compounds can inform their potential applications in various fields of chemistry.

5. Metabolism and Biodegradation Studies

Research on the metabolism and biodegradation of pyrethroid metabolites, including compounds related to 3-(2-Chlorophenyl)-2,2-dimethylpropanenitrile, was carried out by Arrebola et al. (1999). Such studies are essential for assessing the environmental and health impacts of these compounds.

properties

IUPAC Name

3-(2-chlorophenyl)-2,2-dimethylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c1-11(2,8-13)7-9-5-3-4-6-10(9)12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUWFGBZUGWGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-2,2-dimethylpropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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